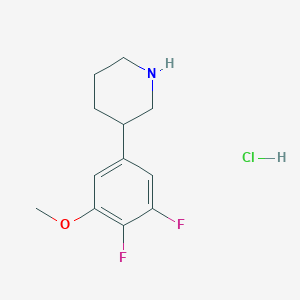![molecular formula C20H21N3O2 B2832908 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline CAS No. 2415570-23-7](/img/structure/B2832908.png)
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, also known as MPQ, is a chemical compound that has been studied for its potential applications in scientific research. MPQ is a quinoline derivative that has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves its interaction with the α7 nAChR and the PKC pathway. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline acts as a selective antagonist of the α7 nAChR, binding to the receptor and preventing the binding of its endogenous ligand, acetylcholine. This results in the inhibition of downstream signaling pathways, including the PKC pathway. The inhibition of the PKC pathway by 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline results in the modulation of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline inhibits the growth of cancer cells, including lung cancer and breast cancer cells. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has also been shown to inhibit the proliferation of T cells and the production of cytokines, suggesting that it may have potential applications in the treatment of autoimmune diseases. In vivo studies have shown that 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline improves learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in lab experiments is its selectivity for the α7 nAChR, which allows for the specific modulation of downstream signaling pathways. Another advantage is its ability to inhibit the PKC pathway, which is involved in a range of cellular processes. However, one limitation of using 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline. One area of research is the identification of other potential targets of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, which may expand its potential applications in scientific research. Another area of research is the development of more selective and less toxic derivatives of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, which may improve its efficacy and safety for use in vivo. Additionally, further studies are needed to explore the potential applications of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in the treatment of cognitive disorders and autoimmune diseases.
Synthesis Methods
The synthesis of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves several steps, including the preparation of 4-chloroquinoline, the preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine, and the coupling of the two compounds to form 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline. The synthesis of 4-chloroquinoline involves the reaction of 4-hydroxyquinoline with thionyl chloride to form 4-chloroquinoline. The preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine involves the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate to form 3-(pyridin-2-yl)acrylic acid ethyl ester, which is then converted to 3-(pyridin-2-yloxymethyl)pyrrolidine through a series of reactions. The final step involves the coupling of 4-chloroquinoline with 3-(pyridin-2-yloxymethyl)pyrrolidine using palladium catalysis.
Scientific Research Applications
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a range of physiological processes, including learning and memory, attention, and synaptic plasticity. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in a range of cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
6-methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-24-16-5-6-18-17(12-16)19(7-10-21-18)23-11-8-15(13-23)14-25-20-4-2-3-9-22-20/h2-7,9-10,12,15H,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJWLCBIIOVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(C3)COC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2832825.png)
![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2832833.png)


![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2832839.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2832840.png)
![1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2832841.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine](/img/structure/B2832842.png)

